N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine
CAS No.:
Cat. No.: VC15640367
Molecular Formula: C27H28N4O3S
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28N4O3S |
|---|---|
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-amine |
| Standard InChI | InChI=1S/C27H28N4O3S/c1-18-8-11-24(20(3)16-18)28-27-23-7-5-4-6-22(23)26(29-30-27)21-10-9-19(2)25(17-21)35(32,33)31-12-14-34-15-13-31/h4-11,16-17H,12-15H2,1-3H3,(H,28,30) |
| Standard InChI Key | WQXWFSULZJEGNT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCOCC5)C |
Introduction
Structural Overview
The compound consists of the following key structural components:
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Phthalazine Core: The phthalazin-1-amine moiety provides a bicyclic aromatic system, which is often associated with bioactivity.
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Morpholinylsulfonyl Group: This functional group is known for enhancing solubility and bioavailability in pharmaceutical compounds.
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Dimethylphenyl Substituent: The presence of a 2,4-dimethylphenyl group adds hydrophobic character and may influence binding interactions in biological systems.
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Methylphenyl Substituent: The 4-methyl group on the phenyl ring contributes to steric and electronic properties.
Molecular Formula:
C24H26N4O3S
Key Features:
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Aromaticity: Multiple aromatic rings enhance π–π stacking potential.
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Hydrogen Bonding: The sulfonamide and amine groups enable intermolecular hydrogen bonding.
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Flexibility: The morpholine ring provides conformational flexibility.
Synthesis
Although specific synthesis details for this compound are not directly available, similar compounds involving sulfonamides and phthalazine derivatives are synthesized using multi-step reactions. General steps could include:
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Formation of the Phthalazine Core:
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Starting from phthalic anhydride or phthalic acid derivatives, cyclization with hydrazine yields the phthalazine scaffold.
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Introduction of the Morpholinylsulfonyl Group:
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Reacting the phthalazine derivative with a morpholine-based sulfonyl chloride in the presence of a base (e.g., triethylamine) forms the sulfonamide linkage.
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Attachment of Dimethylphenyl and Methylphenyl Groups:
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Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) can be used to introduce the aryl substituents.
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Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phthalic anhydride + hydrazine hydrate | ~85% |
| 2 | Morpholine + sulfonyl chloride | ~70% |
| 3 | Aryl halide + palladium catalyst | ~65% |
Medicinal Chemistry
Compounds with similar structures have demonstrated activity in areas such as:
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Cancer Therapy: Phthalazine derivatives are known inhibitors of enzymes like PARP (Poly ADP-ribose polymerase), which are targets in cancer treatment.
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Anti-inflammatory Agents: Sulfonamide-containing compounds exhibit anti-inflammatory properties.
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Antimicrobial Agents: Morpholine derivatives have been studied for their antibacterial and antifungal activities.
Material Science
The aromatic and sulfonamide functionalities suggest potential use in:
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Organic semiconductors
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Dye-sensitized solar cells
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Molecular recognition systems
Analytical Characterization
Typical methods for characterizing such compounds include:
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NMR Spectroscopy:
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-NMR and -NMR to confirm structural integrity.
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Key signals: Aromatic protons (~7–8 ppm), methyl protons (~2–3 ppm), morpholine protons (~3–4 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at ~450 m/z confirms molecular weight.
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Infrared Spectroscopy (IR):
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Sulfonamide group: Strong absorption at ~1350–1400 cm (S=O stretch).
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Amines: Peaks at ~3300 cm (N-H stretch).
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X-ray Crystallography:
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Provides detailed information on bond lengths, angles, and molecular conformation.
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Comparative Analysis with Related Compounds
| Property | Target Compound | Similar Compounds |
|---|---|---|
| Bioactivity Potential | High (due to sulfonamide and phthalazine cores) | Moderate to high |
| Synthetic Complexity | Moderate | Varies |
| Stability | High | Similar |
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